molecular formula C35H48ClN3O11S3 B14176563 Methophenazine diethanesulfonate CAS No. 1674-48-2

Methophenazine diethanesulfonate

Cat. No.: B14176563
CAS No.: 1674-48-2
M. Wt: 818.4 g/mol
InChI Key: YUUZEPKGGQPQLT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methophenazine diethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methophenazine diethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a calmodulin antagonist to study calcium signaling pathways.

    Biology: It is used in cell biology to investigate the role of calmodulin in various cellular processes.

    Medicine: It is used in pharmacological research to develop new drugs targeting calmodulin.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methophenazine diethanesulfonate is unique in its specific inhibition of calmodulin. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific mechanisms of action .

Properties

CAS No.

1674-48-2

Molecular Formula

C35H48ClN3O11S3

Molecular Weight

818.4 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate;ethanesulfonic acid

InChI

InChI=1S/C31H36ClN3O5S.2C2H6O3S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;2*1-2-6(3,4)5/h4-5,7-10,19-21H,6,11-18H2,1-3H3;2*2H2,1H3,(H,3,4,5)

InChI Key

YUUZEPKGGQPQLT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CCS(=O)(=O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

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